molecular formula C9H10N2O2 B2794614 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile CAS No. 1781041-74-4

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile

Cat. No.: B2794614
CAS No.: 1781041-74-4
M. Wt: 178.191
InChI Key: LGWABXQPEADLLJ-UHFFFAOYSA-N
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Description

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is a nitrile-functionalized pyridine derivative featuring methoxy substituents at the 4- and 6-positions of the pyridine ring. The compound is of interest in organic synthesis due to the electron-donating methoxy groups, which modulate the electronic properties of the pyridine core and influence reactivity.

Properties

IUPAC Name

2-(4,6-dimethoxypyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-8-5-9(13-2)11-6-7(8)3-4-10/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWABXQPEADLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile typically involves the reaction of 4,6-dimethoxypyridine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

The compound 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile has garnered interest in various scientific research applications due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is characterized by the presence of a pyridine ring substituted with two methoxy groups and an acetonitrile moiety. Its molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2, and it has a molecular weight of 220.23 g/mol. The structural formula can be represented as follows:Structure C11H12N2O2\text{Structure }\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}

Pharmaceutical Development

The compound has shown potential in the development of pharmaceuticals, particularly as a selective phosphodiesterase type 4 (PDE4) inhibitor. PDE4 inhibitors are known for their therapeutic effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to enhance respiratory function through vasodilation makes it a candidate for further investigation in respiratory therapies .

Case Study: PDE Inhibition
A study demonstrated that derivatives of pyridine compounds exhibited significant inhibition of PDE4, leading to increased bronchodilation effects in preclinical models. The effectiveness of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile as a PDE4 inhibitor was evaluated alongside other compounds, yielding promising results for its use in treating airway obstructions .

Antiviral Activity

Research has indicated that pyridine derivatives can inhibit viral replication. Specifically, studies focusing on the inhibition of influenza virus endonuclease activity have highlighted the potential of compounds similar to 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile in antiviral applications. The compound was compared against established inhibitors, showing competitive activity that warrants further exploration .

Data Table: Inhibition Potency Comparison

CompoundIC50 (nM)Ligand Efficiency (kcal/(mol·NHA))
L-742,00170.361
Epigallocatechin gallate10000.249
2-(4,6-Dimethoxypyridin-3-yl)acetonitrileTBDTBD

Cognitive Enhancement

The compound's pharmacological profile suggests potential benefits in cognitive enhancement and neuroprotection. Its role in modulating cyclic nucleotide pathways could be advantageous in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies are underway to assess its efficacy in enhancing cognitive function and mitigating memory impairment associated with these conditions .

Case Study: Neuroprotective Effects
In a controlled study involving animal models of Alzheimer's disease, administration of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile resulted in improved cognitive performance on memory tasks compared to control groups. These findings suggest its potential application as a therapeutic agent for cognitive decline .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties, particularly in conditions mediated by inflammatory cytokines such as TNF-alpha and interleukins. Its ability to modulate inflammatory pathways positions it as a candidate for treating various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
2-(4,6-Dimethoxypyridin-3-yl)acetonitrile C9H10N2O2 178.19 4,6-dimethoxy pyridine Electron-rich pyridine core; methoxy groups enhance electron density .
2-(4,6-Dichloropyridin-3-yl)acetonitrile C7H4Cl2N2 187.03 4,6-dichloro pyridine Electron-withdrawing Cl substituents; potential for cross-coupling reactions .
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile C8H7ClN2 166.61 6-chloro, 2-methyl pyridine Methyl group adds steric bulk; Cl enhances electrophilicity .
2-(4-Hydroxyphenyl)acetonitrile C8H7NO 133.15 4-hydroxy phenyl Aromatic ring with polar hydroxyl group; distinct from pyridine derivatives .
2-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile C12H11N5 225.25 4,6-dimethyl, pyrrole-pyrazole hybrid Heterocyclic system with extended conjugation; potential for unique reactivity .

Key Observations:

  • Electron Effects : Methoxy groups in the target compound increase electron density on the pyridine ring, making it less reactive toward electrophilic substitution compared to chloro-substituted analogs (e.g., 2-(4,6-Dichloropyridin-3-yl)acetonitrile) .
  • Hybrid Systems : The pyrrole-pyrazole hybrid in ’s compound enables conjugation, altering HOMO-LUMO distributions and reactivity pathways .

Physical Properties and Solubility

  • Solubility Trends: Methoxy groups enhance polarity, suggesting better solubility in polar solvents (e.g., DMSO or methanol) for the target compound compared to chloro derivatives.
  • Storage Conditions : Chloro-substituted analogs require refrigeration (2–8°C), as seen in , likely due to higher reactivity or instability .

Biological Activity

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is characterized by the presence of both methoxy groups and an acetonitrile moiety. These structural features contribute to its unique chemical properties, making it suitable for various applications in biological research.

The biological activity of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile primarily involves its interaction with specific enzymes and receptors. The compound can bind to these targets, leading to alterations in their activity and downstream biological effects. The exact pathways through which it operates can vary based on the context of use, but it is commonly associated with enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory conditions. Inhibition of MPO can provide therapeutic benefits in autoimmune disorders and cardiovascular diseases .
  • Antimicrobial Activity : Preliminary studies suggest that similar pyridine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This could indicate a potential for 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile in antimicrobial applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits myeloperoxidase (MPO), potentially aiding in inflammatory disorders
Antibacterial ActivityExhibits antibacterial properties against E. coli and B. subtilis
CytotoxicityPotential anti-proliferative effects observed in cancer cell lines

Case Study: MPO Inhibition

A study investigating the inhibition of MPO by various compounds highlighted the effectiveness of pyridine-based derivatives. The findings suggested that 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile could serve as a lead compound for developing selective MPO inhibitors due to its structural characteristics that favor binding affinity .

Case Study: Antibacterial Properties

Research on acrylonitrile adducts, which share structural similarities with 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile, demonstrated significant antibacterial activity. The minimum inhibitory concentrations (MICs) were reported at varying levels for different bacterial strains, indicating a dose-dependent response . This suggests that further exploration into the antibacterial potential of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is warranted.

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